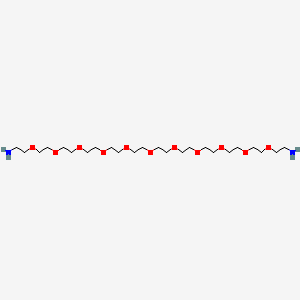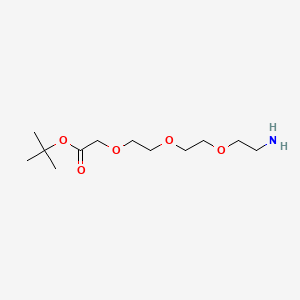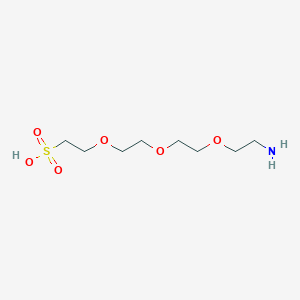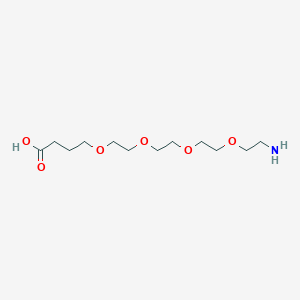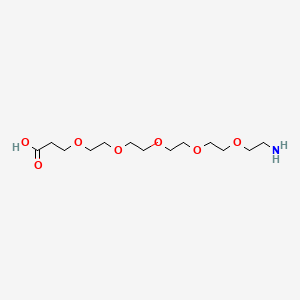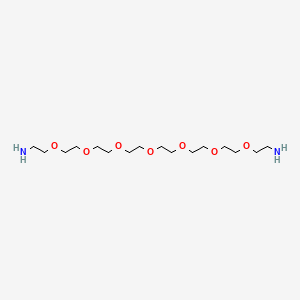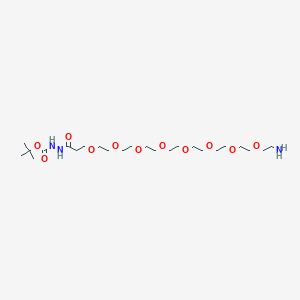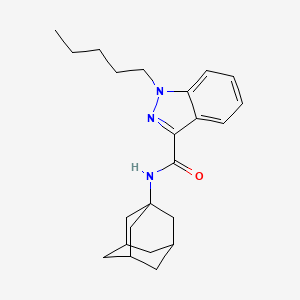
Apinaca
描述
APINACA, also known as AKB48, is a synthetic cannabinoid . It acts as a reasonably potent agonist for the cannabinoid receptors . It is a full agonist at CB1 with an EC50 of 142 nM and Ki of 3.24 nM . At CB2, it acts as a partial agonist with an EC50 of 141 nM and Ki of 1.68 nM .
Synthesis Analysis
APINACA is a synthetic cannabinoid that does not have stereoisomers and is not readily converted into other controlled substances .
Molecular Structure Analysis
The IUPAC name for APINACA is N-(1-Adamantyl)-1-pentylindazole-3-carboxamide . The molecular formula is C23H31N3O , and the molar mass is 365.521 g·mol−1 .
Chemical Reactions Analysis
APINACA undergoes extensive biotransformation catalyzed by cytochrome P450 enzymes (primarily CYP34A) prior to elimination of metabolites in the urine . Metabolic processes include mono-, di-, and trihydroxylation of the adamantyl group .
科学研究应用
Synthetic Cannabinoids
Apinaca, also known as 5F-APINACA or 5F-AKB48, is a synthetic cannabinoid . In 2020, nearly one-third of new drugs on the global market were synthetic cannabinoids, including Apinaca . These substances mimic the effects of Δ9-tetrahydrocannabinol (THC), the active component of cannabis .
Metabolic Pathways
Understanding the metabolic pathways of Apinaca provides a critical mechanistic basis to interpret and predict outcomes in users . Research has identified which metabolic processes occur but not the order and extent of them . Studies have revealed highly efficient mono- and dihydroxylation of the adamantyl group and much less efficient oxidative defluorination at the N-pentyl terminus .
Drug-Drug Interactions
Apinaca has the potential to cause drug interactions via the inhibition of certain enzymes . It exhibits time-dependent inhibition of CYP3A4-mediated midazolam 1′-hydroxylation and noncompetitive inhibition of UGT1A9-mediated mycophenolic acid glucuronidation .
Cytochrome P450 Inhibition
Apinaca potently inhibits CYP3A4, a key enzyme involved in drug metabolism . This inhibition can affect the pharmacokinetics of other drugs metabolized by CYP3A4, potentially leading to drug-drug interactions .
UDP-Glucuronosyltransferase Enzymes
Apinaca also inhibits uridine 5′-diphospho-glucuronosyltransferases (UGTs), particularly UGT1A9 . UGTs are important for the metabolism and elimination of many endogenous and exogenous compounds .
Drug Transporters
While Apinaca does not significantly inhibit the transport activities of several solute carrier transporters and efflux transporters, it’s important to note that these transporters play a crucial role in drug absorption, distribution, and excretion .
作用机制
安全和危害
属性
IUPAC Name |
N-(1-adamantyl)-1-pentylindazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-2-3-6-9-26-20-8-5-4-7-19(20)21(25-26)22(27)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h4-5,7-8,16-18H,2-3,6,9-15H2,1H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCTCCIPCJZKWEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90928683 | |
| Record name | APINACA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Apinaca | |
CAS RN |
1345973-53-6 | |
| Record name | APINACA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1345973-53-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | APINACA | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1345973536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | APINACA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90928683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | APINACA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHR0400Y84 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



